molecular formula C5H14Cl2N2O B1388227 (R)-piperazin-2-ylmethanol dihydrochloride CAS No. 1217482-26-2

(R)-piperazin-2-ylmethanol dihydrochloride

Cat. No.: B1388227
CAS No.: 1217482-26-2
M. Wt: 189.08 g/mol
InChI Key: ZGSXUBVXZCCDHZ-ZJIMSODOSA-N
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Description

®-piperazin-2-ylmethanol dihydrochloride is a chemical compound that belongs to the class of piperazines Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-piperazin-2-ylmethanol dihydrochloride typically involves the protection of the NH group of t-butyl ®-3-(hydroxymethyl)piperazine-1-carboxylate as a Cbz-derivative. The reaction of ®-3-(hydroxymethyl)piperazine-1-carboxylate with mesyl chloride, followed by treatment with sodium cyanide, gives the protected piperazine. Removal of the Boc protective group affords the desired compound .

Industrial Production Methods

Industrial production methods for piperazine derivatives often involve large-scale synthesis using similar protection and deprotection strategies, along with purification steps to ensure the desired product’s quality and yield. The specific conditions and reagents may vary depending on the scale and desired purity.

Chemical Reactions Analysis

Types of Reactions

®-piperazin-2-ylmethanol dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield piperazine N-oxides, while reduction may yield piperazine derivatives with additional hydrogen atoms.

Scientific Research Applications

®-piperazin-2-ylmethanol dihydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of ®-piperazin-2-ylmethanol dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. These interactions can modulate biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Piperazine: A simpler compound with similar structural features.

    Morpholine: A six-membered ring with one nitrogen and one oxygen atom.

    Piperidine: A six-membered ring with one nitrogen atom.

Uniqueness

®-piperazin-2-ylmethanol dihydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in medicinal chemistry and pharmaceuticals .

Properties

IUPAC Name

[(2R)-piperazin-2-yl]methanol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O.2ClH/c8-4-5-3-6-1-2-7-5;;/h5-8H,1-4H2;2*1H/t5-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGSXUBVXZCCDHZ-ZJIMSODOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(CN1)CO.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN[C@H](CN1)CO.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-piperazin-2-ylmethanol dihydrochloride
Reactant of Route 2
(R)-piperazin-2-ylmethanol dihydrochloride
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(R)-piperazin-2-ylmethanol dihydrochloride
Reactant of Route 4
(R)-piperazin-2-ylmethanol dihydrochloride
Reactant of Route 5
(R)-piperazin-2-ylmethanol dihydrochloride
Reactant of Route 6
(R)-piperazin-2-ylmethanol dihydrochloride

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